molecular formula C19H14ClNO4S B4888598 2-{[(4-chlorophenyl)sulfonyl]amino}phenyl benzoate

2-{[(4-chlorophenyl)sulfonyl]amino}phenyl benzoate

Cat. No. B4888598
M. Wt: 387.8 g/mol
InChI Key: WPDAAISJHPIHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-chlorophenyl)sulfonyl]amino}phenyl benzoate, commonly known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a white crystalline powder that is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of CPB varies depending on its application. As a fluorescent probe for the detection of nitric oxide, CPB reacts with nitric oxide to form a fluorescent product that can be detected using spectroscopic methods. As an inhibitor of protein tyrosine phosphatases, CPB binds to the active site of the enzyme and prevents its activity, leading to the modulation of cellular signaling pathways. As an anticancer agent, CPB induces apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects
CPB has been shown to have several biochemical and physiological effects. As a fluorescent probe for the detection of nitric oxide, CPB has been used to study the role of nitric oxide in various biological processes, including cardiovascular function and inflammation. As an inhibitor of protein tyrosine phosphatases, CPB has been shown to modulate cellular signaling pathways, leading to the regulation of various physiological processes, including cell growth, differentiation, and apoptosis. As an anticancer agent, CPB has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

CPB has several advantages and limitations for lab experiments. One advantage is its ability to selectively detect nitric oxide in biological systems, making it a valuable tool for studying the role of nitric oxide in various physiological processes. Additionally, CPB has been shown to have potential applications as an anticancer agent, making it a promising compound for further research. However, one limitation is that CPB has not been extensively studied in vivo, and its toxicity and pharmacokinetics have not been fully characterized.

Future Directions

There are several future directions for research on CPB. One potential direction is the development of CPB as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of CPB as an anticancer agent and to determine its efficacy in vivo. Another potential direction is the development of CPB as a tool for studying the role of nitric oxide in various physiological processes. Additionally, further studies are needed to fully characterize the toxicity and pharmacokinetics of CPB in vivo.

Scientific Research Applications

CPB has several potential applications in scientific research. It has been used as a fluorescent probe for the detection of nitric oxide in biological systems. CPB has also been used as an inhibitor of protein tyrosine phosphatases, which play a critical role in the regulation of cellular signaling pathways. Additionally, CPB has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

[2-[(4-chlorophenyl)sulfonylamino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4S/c20-15-10-12-16(13-11-15)26(23,24)21-17-8-4-5-9-18(17)25-19(22)14-6-2-1-3-7-14/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDAAISJHPIHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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